molecular formula C14H10N2O6 B12102545 (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone

Katalognummer: B12102545
Molekulargewicht: 302.24 g/mol
InChI-Schlüssel: CTFMGLVNKYPDBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features two nitrophenyl groups and a methoxy group attached to a central methanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Reduction: The nitro groups in this compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Oxidation: The aromatic rings can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, bases like sodium hydroxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: Formation of (4-amino-3-nitrophenyl)(3-nitrophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biomolecules, potentially leading to antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

  • (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
  • (4-Methylphenyl)(3-nitrophenyl)methanone
  • (4-Methoxy-3-nitrophenyl)boronic acid

Comparison: (4-Methoxy-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.

Eigenschaften

Molekularformel

C14H10N2O6

Molekulargewicht

302.24 g/mol

IUPAC-Name

(4-methoxy-3-nitrophenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C14H10N2O6/c1-22-13-6-5-10(8-12(13)16(20)21)14(17)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3

InChI-Schlüssel

CTFMGLVNKYPDBV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.